Menadiol sodium sulfate
Overview
Description
Menadiol sodium sulfate, also known as vitamin K4, is a water-soluble derivative of menadione (vitamin K3). It is a synthetic compound that plays a crucial role in the blood coagulation process and is used in various medical and industrial applications. This compound is particularly valued for its ability to be converted into active forms of vitamin K in the body, which are essential for various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Menadiol sodium sulfate can be synthesized through several methods. One common approach involves the reduction of menadione (2-methyl-1,4-naphthoquinone) to menadiol (2-methyl-1,4-naphthalenediol), followed by sulfonation to produce this compound. The reduction step typically uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. The sulfonation step involves reacting menadiol with sulfuric acid or sodium bisulfite under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reduction and sulfonation reactions are carried out sequentially. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Menadiol sodium sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized back to menadione using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The reduction of menadione to menadiol is typically carried out using sodium borohydride or hydrogen gas with a catalyst.
Substitution: Sulfonation of menadiol to form this compound involves reagents like sulfuric acid or sodium bisulfite.
Major Products:
Oxidation: Menadione (2-methyl-1,4-naphthoquinone)
Reduction: Menadiol (2-methyl-1,4-naphthalenediol)
Substitution: This compound
Scientific Research Applications
Menadiol sodium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other vitamin K derivatives.
Biology: this compound is studied for its role in cellular processes, including its function as an electron carrier in the electron transport chain.
Medicine: It is used in the treatment of vitamin K deficiency and related disorders.
Mechanism of Action
Menadiol sodium sulfate exerts its effects by acting as a cofactor in the post-translational gamma-carboxylation of glutamic acid residues in certain proteins. This modification is essential for the biological activity of these proteins, which include clotting factors involved in the blood coagulation cascade. The compound is converted into active forms of vitamin K in the liver, where it participates in the carboxylation process, enabling the proteins to bind calcium ions and function properly .
Comparison with Similar Compounds
Menadione (Vitamin K3): A synthetic naphthoquinone that serves as a precursor to menadiol sodium sulfate.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in green leafy vegetables.
Menaquinone (Vitamin K2): A form of vitamin K produced by bacteria in the gut and found in fermented foods.
Uniqueness: this compound is unique due to its water solubility, which allows for better absorption and utilization in the body compared to other forms of vitamin K. Its ability to be converted into active forms of vitamin K makes it a valuable compound in both medical and industrial applications .
Properties
IUPAC Name |
disodium;(2-methyl-4-sulfonatooxynaphthalen-1-yl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O8S2.2Na/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXBZWJMHHVLBT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612-30-2 | |
Record name | Menadiol sodium sulfate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menadiol sodium sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENADIOL SODIUM SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCF9984C2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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